molecular formula C9H8F2O3S B2544878 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one CAS No. 1216034-47-7

1-(4-Difluoromethanesulfonylphenyl)ethan-1-one

Cat. No.: B2544878
CAS No.: 1216034-47-7
M. Wt: 234.22
InChI Key: WPQBHUGZFGZJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Difluoromethanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H8F2O3S and a molecular weight of 234.22 g/mol . This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

The synthesis of 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4-bromoacetophenone with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Properties

IUPAC Name

1-[4-(difluoromethylsulfonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3S/c1-6(12)7-2-4-8(5-3-7)15(13,14)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQBHUGZFGZJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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